molecular formula C15H12ClNO4 B2853477 [2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 1090961-42-4

[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2853477
CAS No.: 1090961-42-4
M. Wt: 305.71
InChI Key: BUYWBTJSVQSZAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloropyridine-3-carboxylic acid with 2-(2-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 2-(2-methoxyphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)-2-hydroxyethyl 6-chloropyridine-3-carboxylate.

    Substitution: Formation of 6-amino- or 6-thiopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features allow it to serve as a probe for investigating binding sites and mechanisms of action.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to its combination of a methoxyphenyl group and a chloropyridine moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-13-5-3-2-4-11(13)12(18)9-21-15(19)10-6-7-14(16)17-8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYWBTJSVQSZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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